molecular formula C18H15N3O5S2 B2373576 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898434-23-6

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2373576
CAS No.: 898434-23-6
M. Wt: 417.45
InChI Key: FUKXCEBVWROAOV-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (CAS 898434-23-6) is a high-purity synthetic compound with a molecular formula of C₁₈H₁₅N₃O₅S₂ and a molecular weight of 417.46 g/mol, offered for life sciences research . This chemical features a benzamide core linked to a 4-(4-nitrophenyl)thiazole ring and a key ethylsulfonyl substituent, a structure that places it within a class of molecules known to exhibit significant biological activity. The core structure of this compound, the N-(thiazol-2-yl)benzamide scaffold, is of substantial interest in medicinal chemistry. Published research on analogous structures indicates potential for potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Furthermore, closely related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective, state-dependent antagonists of the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor in the central nervous system, acting as negative allosteric modulators . This makes such compounds valuable pharmacological tools for probing the physiological functions of this poorly understood receptor. The thiazole ring is a privileged scaffold in drug discovery, featured in more than 18 FDA-approved drugs for a wide range of conditions, underscoring its versatility and therapeutic relevance . Researchers can utilize this compound as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in biological screening assays. It is immediately available for procurement in quantities suitable for laboratory-scale investigations. This product is labeled with the statement "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-5-3-4-13(10-15)17(22)20-18-19-16(11-27-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKXCEBVWROAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-nitrophenyl)thiazol-2-amine

The thiazole core is typically constructed through cyclization reactions. A commonly employed method involves:

  • Hantzsch Thiazole Synthesis : Reaction of α-haloketones (specifically α-bromo-4-nitroacetophenone) with thiourea in polar solvents.

The reaction proceeds as follows:

  • α-Bromo-4-nitroacetophenone (1 eq.) is dissolved in ethanol (15-20 mL)
  • Thiourea (1.2 eq.) is added, and the mixture is refluxed (80-85°C) for 4-6 hours
  • Upon completion, the reaction mixture is cooled and neutralized with sodium bicarbonate solution
  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol

This procedure yields 4-(4-nitrophenyl)thiazol-2-amine, a key intermediate for further functionalization.

Alternative Approach: Thiazole Formation from Thioamides

An alternative route involves the reaction of thioamides with α-haloketones:

  • 4-Nitrophenacyl bromide is reacted with thioformamide or thiocarbamoyl derivatives
  • The reaction occurs in ethanol at 60-70°C for 3-4 hours
  • The cyclization yields 4-(4-nitrophenyl)thiazole derivatives with various substituents at the 2-position

Incorporation of the Ethylsulfonyl Group

Direct Sulfonylation Approach

The ethylsulfonyl group can be introduced to 3-bromobenzoic acid through a sequence of reactions:

  • Formation of ethylthio intermediate : Reaction of 3-bromobenzoic acid with sodium ethanethiolate in DMF at 50-55°C
  • Oxidation to sulfonyl : The resulting ethylthio derivative is oxidized using hydrogen peroxide (30%) in acetic acid or m-chloroperbenzoic acid (MCPBA) to yield 3-(ethylsulfonyl)benzoic acid

The oxidation reaction typically proceeds as follows:

  • The ethylthio compound (1 eq.) is dissolved in glacial acetic acid
  • H2O2 (3 eq., 30%) is added dropwise at 0-5°C
  • The mixture is gradually warmed to room temperature and stirred for 4-6 hours
  • Upon completion, the mixture is poured into ice-water, and the precipitate is collected by filtration

Sulfonylation via Grignard Reagents

An alternative approach involves:

  • Formation of 3-bromobenzoyl Grignard reagent
  • Reaction with ethylsulfonyl chloride in THF at -78°C
  • Oxidation of the resulting sulfide to sulfone using methods described above

Formation of the Benzamide Linkage

Direct Amidation Method

The formation of the benzamide linkage between 3-(ethylsulfonyl)benzoic acid and 4-(4-nitrophenyl)thiazol-2-amine can be achieved through several methods:

  • Acid chloride method :

    • 3-(Ethylsulfonyl)benzoic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in DCM with catalytic DMF
    • The acid chloride is then reacted with 4-(4-nitrophenyl)thiazol-2-amine in the presence of a base (TEA or pyridine) in THF or DCM at 0-25°C
  • Coupling reagent method :

    • Direct coupling using reagents such as EDC/HOBt, HATU, or PyBOP
    • The reaction is conducted in DMF or DCM with DIPEA or TEA as base
    • Typical conditions: 0°C to room temperature, 12-24 hours

The general procedure involves:

  • 3-(Ethylsulfonyl)benzoic acid (1.0 eq.) and coupling reagent (1.2 eq.) in DMF
  • Addition of HOBt (1.2 eq.) and DIPEA (2.5 eq.)
  • Stirring for 30 minutes at 0°C
  • Addition of 4-(4-nitrophenyl)thiazol-2-amine (1.0 eq.)
  • Reaction continuation at room temperature for 12-24 hours
  • Work-up by dilution with ethyl acetate, washing with aqueous NaHCO3 and brine
  • Purification by column chromatography

Alternative Synthetic Approaches

One-Pot Thiazole Formation and Amidation

A streamlined approach involves:

  • Formation of 4-(4-nitrophenyl)thiazol-2-amine as described previously
  • In situ reaction with 3-(ethylsulfonyl)benzoyl chloride without isolation of intermediates
  • The one-pot procedure typically yields the target compound in moderate yields (40-60%)

Late-Stage Functionalization Approach

This strategy involves:

  • Initial formation of N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
  • Subsequent introduction of the ethylsulfonyl group via directed C-H functionalization
  • The approach uses transition metal catalysts (Pd or Ru complexes) and ethylsulfonyl chloride under oxidative conditions

Analytical Characterization

Spectroscopic Analysis

Confirmation of the structure is typically performed using:

  • 1H NMR Spectroscopy :

    • Characteristic peaks include thiazole C-5 proton (singlet at δ 7.8-8.0 ppm)
    • Aromatic protons from nitrophenyl and benzamide (multiplets at δ 7.3-8.4 ppm)
    • Ethyl group signals (quartet at δ 3.0-3.2 ppm for -CH2- and triplet at δ 1.2-1.4 ppm for -CH3)
  • 13C NMR Spectroscopy :

    • Characteristic signals include thiazole C-2 (δ 160-163 ppm)
    • Carbonyl carbon (δ 165-168 ppm)
    • Ethylsulfonyl carbons (δ 50-52 ppm for -CH2- and δ 7-8 ppm for -CH3)
  • FTIR Spectroscopy :

    • Characteristic bands include N-H stretching (3250-3300 cm-1)
    • C=O stretching (1670-1690 cm-1)
    • S=O stretching (1320-1350 cm-1 and 1140-1160 cm-1)
    • NO2 stretching (1520-1550 cm-1 and 1340-1370 cm-1)

Chromatographic Analysis

Purity assessment is typically conducted using:

  • HPLC Analysis :

    • C18 column, gradient elution with acetonitrile/water
    • Detection at 254 and 280 nm
    • Typical retention time: 5-7 minutes under standard conditions
  • TLC Analysis :

    • Silica gel plates, n-hexane/ethyl acetate (2:1 or 3:2)
    • Visualization under UV light or with phosphomolybdic acid stain
    • Typical Rf value: 0.4-0.5 in hexane/ethyl acetate (2:1)

Optimization and Yield Improvement

Reaction Parameters Optimization

Key factors affecting yield include:

  • Temperature Control :

    • For thiazole formation: 80-85°C typically provides optimal results
    • For amide coupling: 0°C initial temperature followed by gradual warming to room temperature
  • Solvent Selection :

    • For thiazole formation: Ethanol or DMF
    • For sulfonylation: DCM or THF
    • For amide coupling: DCM or DMF/THF mixtures
  • Reaction Time :

    • Extended reaction times (8-12 hours) generally improve yields for thiazole formation
    • Amide coupling typically requires 12-24 hours for completion

Purification Strategies

Optimal purification approaches include:

  • Recrystallization :

    • From ethanol/water or acetone/hexane mixtures
    • Multiple recrystallizations may be required to achieve high purity (>98%)
  • Column Chromatography :

    • Silica gel, gradient elution with hexane/ethyl acetate
    • Addition of 0.1% triethylamine can minimize compound degradation on silica

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Sulfonyl Position Thiazole Substituent Key Structural Differences Reference
3-(Ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (Target) 3-position 4-(4-nitrophenyl) Reference compound for comparison. -
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-position 4-(pyridin-2-yl) Methylsulfonyl group; pyridine vs. nitrophenyl.
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-position 4-(pyridin-2-yl) Sulfonyl at 4-position; pyridine substituent.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide 4-position 4-(4-nitrophenyl) Diethylsulfamoyl group vs. ethylsulfonyl.
4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)thiazol-2-yl]benzamide 4-position 4-(4-phenoxyphenyl) Bulky azepane-sulfonyl; phenoxyphenyl substituent.

Key Observations :

  • Thiazole Substituents: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-rich pyridinyl (7a, 7b) or phenoxyphenyl () groups. This could modulate redox properties or target affinity .
  • Sulfonyl Modifications : Replacing ethylsulfonyl with diethylsulfamoyl () adds hydrogen-bonding capacity, which may alter solubility or target selectivity .

Reported Yields :

  • Compounds 7a and 7b: ~33% yield under similar conditions .
  • No direct yield data for the target compound, but nitro-substituted thiazoles () may require optimized conditions due to steric or electronic effects.

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons can be inferred:

  • IR Spectroscopy: The nitro group (-NO₂) is expected to show strong absorption near 1520–1350 cm⁻¹, while the sulfonyl (-SO₂) stretch appears at 1300–1150 cm⁻¹ .
  • NMR : The 4-nitrophenyl group would produce distinct aromatic protons (δ 8.1–8.3 ppm) and carbons, differing from pyridinyl (e.g., δ 7.5–8.5 ppm in 7a/7b) .

Biological Activity

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, identified by its CAS number 898434-23-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C18H15N3O5SC_{18}H_{15}N_{3}O_{5}S, with a molecular weight of 417.5 g/mol. The compound features a thiazole ring, an ethylsulfonyl group, and a nitrophenyl moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Nitration : Introducing the nitro group using concentrated nitric and sulfuric acid.
  • Sulfonylation : Adding the ethylsulfonyl group via reaction with ethylsulfonyl chloride.
  • Amidation : Forming the benzamide by reacting the sulfonylated thiazole with benzoyl chloride.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitrophenyl group can facilitate electron transfer reactions, while the thiazole ring may engage in hydrogen bonding and π-π interactions with macromolecules, influencing various biochemical pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies have shown that it inhibits the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Preclinical trials indicate that it may inhibit tumor cell proliferation by interfering with cell signaling pathways critical for cancer progression.

Comparative Analysis

To understand its efficacy, comparisons have been made with similar compounds. The following table summarizes the biological activities of selected thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-methyl-4-(4-nitrophenyl)thiazoleLowModerate
4-(pyridin-4-yl)thiazol-2-amineHighModerate

This comparison highlights the unique position of this compound as a potent candidate for further development in therapeutic applications .

Study on Anticancer Effects

A notable study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that it effectively induces apoptosis in cancer cells through mitochondrial pathways. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Research on Antimicrobial Properties

Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory concentrations (IC50 values) ranging from 5 to 20 µg/mL, indicating strong potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and benzamide coupling. Key parameters include:

  • Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reactivity .
  • Catalysts : Employ coupling agents like EDCI/HOBt for efficient benzamide conjugation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and ethylsulfonyl group (δ 3.1–3.3 ppm for CH₂) .
  • HRMS : Exact mass determination (e.g., m/z 457.08 [M+H]⁺) validates molecular formula .
  • FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known interactions with thiazole and sulfonamide moieties (e.g., kinases, carbonic anhydrases) .
  • Assay Conditions : Use cell-free systems (e.g., fluorescence polarization) to evaluate binding affinity before cellular assays .
  • Dosage Range : Test 1–100 µM concentrations in cytotoxicity assays (e.g., MTT on HeLa cells) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity Differences : Reanalyze batches via HPLC to ensure >98% purity; impurities <2% can skew results .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate pharmacophores .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with varied substituents on the thiazole (e.g., halogenation at C4) or benzamide (e.g., methoxy vs. nitro groups) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR kinase (PDB ID: 1M17) .
  • Bioisosteric Replacement : Replace the ethylsulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS. Sulfonamide groups degrade at pH <3 .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; t½ <30 min suggests rapid clearance .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >10 nm indicate instability) .

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